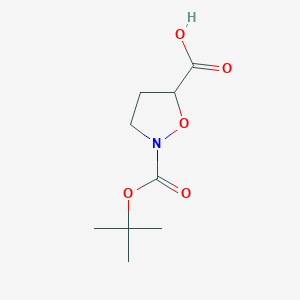

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid and its derivatives has been explored through various methods. One approach involves the use of chiral auxiliaries derived from L-alanine, leading to the preparation of enantiomerically pure compounds. This synthesis route showcases the versatility of these compounds in constructing enantiomerically enriched products with high selectivity (Studer, Hintermann, & Seebach, 1995). Additionally, novel routes have been developed to synthesize 5-substituted 3-isoxazolols, highlighting the potential of these compounds in synthesizing complex molecular frameworks without the formation of unwanted byproducts (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, a related compound, reveals an envelope conformation of the pyrrolidine ring, demonstrating the complex stereochemistry that can be achieved with these substances (Yuan, Cai, Huang, & Xu, 2010).

Chemical Reactions and Properties

Chemical reactions involving 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid derivatives are diverse and enable the synthesis of a wide range of molecular structures. For example, these compounds can undergo nucleophilic substitutions and radical reactions, offering a versatile toolkit for modifying the benzene ring and introducing various functional groups (Jasch, Höfling, & Heinrich, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are critical for their application in synthesis. The detailed physical characterization supports their utility in diverse synthetic applications, allowing for the precise design of reaction conditions and processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and selectivity, are central to the utility of 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid derivatives in organic synthesis. Their ability to participate in various chemical reactions makes them valuable tools for constructing complex organic molecules with high precision and efficiency.

- (Studer, Hintermann, & Seebach, 1995)

- (Sørensen, Falch, & Krogsgaard‐Larsen, 2000)

- (Yuan, Cai, Huang, & Xu, 2010)

- (Jasch, Höfling, & Heinrich, 2012)

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid plays a significant role in the enantioselective synthesis of isoxazole amino acids, which are important neuroexcitants. An example of this is the synthesis of (S)- and (R)-bromohomoibotenic acid and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid with high enantiomeric excesses (Pajouhesh & Curry, 1998).

Chiral Auxiliary in Dipeptide Synthesis

It is used as a chiral auxiliary in dipeptide synthesis. For instance, the compound (R)- or (S)-11 (derived from 2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid) was employed in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid (Studer, Hintermann, & Seebach, 1995).

Synthesis of Dipeptide Nitroanilides

The compound aids in the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, which are further extended to corresponding dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Cyclization of N, O-DiBoc Beta-keto Hydroxamic Acids

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid is involved in the cyclization of N, O-DiBoc beta-keto hydroxamic acids to synthesize 5-substituted 3-isoxazolols, an important reaction in organic chemistry (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

Antibacterial Activities

This compound has been studied for its potential in exhibiting antibacterial activities. For example, N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives demonstrated better antibacterial activities against several bacterial strains (Song, Ma, & Zhu, 2015).

Stereoselective Isoxazolidine Synthesis

It is used in the stereoselective synthesis of isoxazolidines, which are valuable in organic synthesis, drug discovery, and chemical biology (Karyakarte, Smith, & Chemler, 2012).

Synthesis of Enantiopure NMDA Receptor Antagonists

The compound serves as a key intermediate in the synthesis of novel NMDA receptor antagonists, which are important in the field of neuroscience (Bombieri et al., 2005).

Dimerization of Urethane-Protected Amino Acid N-Carboxanhydrides

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid is involved in the dimerization of urethane-protected amino acid N-carboxanhydrides, a significant reaction in peptide synthesis (Leban & Colson, 1996).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-9(2,3)14-8(13)10-5-4-6(15-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPMTPGNGTYAGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)isoxazolidine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)

![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)

![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)